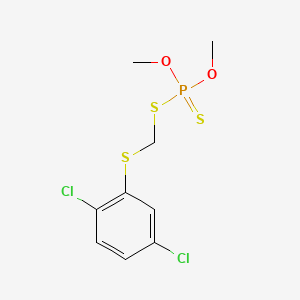
Methyl phenkapton
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phenkapton, also known by its IUPAC name S-{[(2,6-Dichlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorodithioate, is an organophosphorus compound. It is highly toxic and primarily used as an acaricide and insecticide . The compound has a chemical formula of C9H11Cl2O2PS3 and a molar mass of 349.24 g·mol−1 .
Métodos De Preparación
The synthetic route typically involves the reaction of 2,6-dichlorothiophenol with formaldehyde and dimethyl phosphorodithioate under controlled conditions . Industrial production methods often involve large-scale chemical reactors where these reactions are carried out under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl phenkapton undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl phenkapton has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Research on its effects on various biological systems helps in understanding the toxicity mechanisms of organophosphorus compounds.
Medicine: Studies on its interaction with acetylcholinesterase provide insights into the development of antidotes for organophosphorus poisoning.
Industry: It is used in the development of new pesticides and insecticides.
Mecanismo De Acción
Methyl phenkapton exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly.
Comparación Con Compuestos Similares
Methyl phenkapton is similar to other organophosphorus compounds like methyl parathion and parathion. it is unique due to its specific chemical structure, which includes the dichlorophenyl and dimethyl phosphorodithioate groups . This structure gives it distinct chemical and biological properties compared to other organophosphorus compounds.
Similar compounds include:
Methyl parathion: Another organophosphorus insecticide with a similar mechanism of action.
Parathion: A widely used organophosphorus pesticide with similar toxicological properties.
Propiedades
Número CAS |
3735-23-7 |
|---|---|
Fórmula molecular |
C9H11Cl2O2PS3 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11Cl2O2PS3/c1-12-14(15,13-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
Clave InChI |
IHCHKPCNDMQWGF-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
Descripción física |
Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


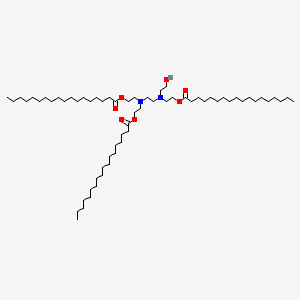

![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
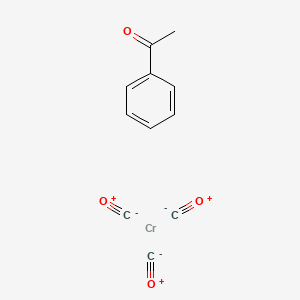
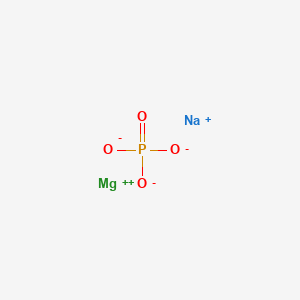
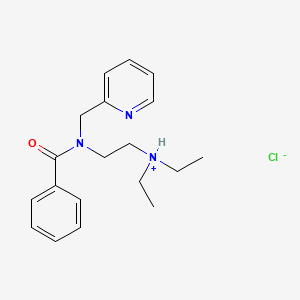
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)

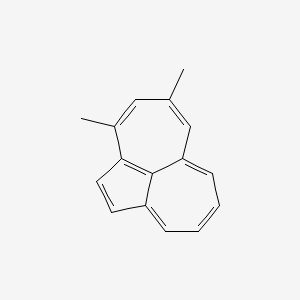


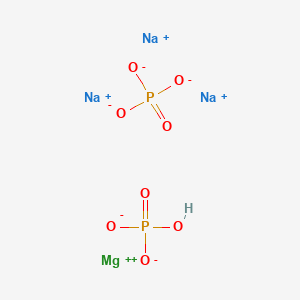
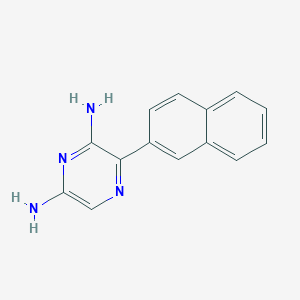
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
